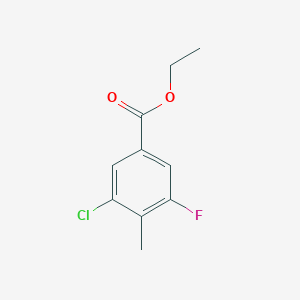

Ethyl 3-chloro-5-fluoro-4-methylbenzoate

Description

Properties

Molecular Formula |

C10H10ClFO2 |

|---|---|

Molecular Weight |

216.63 g/mol |

IUPAC Name |

ethyl 3-chloro-5-fluoro-4-methylbenzoate |

InChI |

InChI=1S/C10H10ClFO2/c1-3-14-10(13)7-4-8(11)6(2)9(12)5-7/h4-5H,3H2,1-2H3 |

InChI Key |

UYPBKEISXWXZRV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)Cl)C)F |

Origin of Product |

United States |

An In-depth Technical Guide to Ethyl 3-chloro-5-fluoro-4-methylbenzoate (CAS 1239964-20-5): A Compound Awaiting Characterization

A comprehensive search of publicly available scientific literature and chemical databases reveals a significant lack of specific technical data for Ethyl 3-chloro-5-fluoro-4-methylbenzoate (CAS 1239964-20-5). While this molecule is listed by some chemical suppliers, indicating its synthesis is possible, detailed characterization of its physicochemical properties, spectral data, and safety information is not available in the public domain. This guide, therefore, serves not as a repository of existing knowledge, but as a roadmap for researchers and drug development professionals on how such a compound would be characterized and the potential context of its utility based on its structural features.

Molecular Structure and Theoretical Properties

The foundational step in understanding any chemical entity is the analysis of its structure. Ethyl 3-chloro-5-fluoro-4-methylbenzoate is a substituted aromatic ester.

Caption: Molecular Structure of Ethyl 3-chloro-5-fluoro-4-methylbenzoate.

Based on this structure, we can infer certain characteristics. The presence of a benzene ring suggests potential for π-π stacking interactions. The chloro and fluoro groups are electron-withdrawing, which will influence the reactivity of the aromatic ring. The ethyl ester group provides a site for hydrolysis and can influence the molecule's solubility.

Hypothetical Characterization Workflow

For a novel compound like this, a systematic characterization workflow is essential to establish its identity and properties.

An In-depth Technical Guide to Ethyl 3-chloro-5-fluoro-4-methylbenzoate: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of Ethyl 3-chloro-5-fluoro-4-methylbenzoate, a halogenated aromatic ester with significant potential in the fields of pharmaceutical and agrochemical research. While this compound is not extensively documented in current literature, this paper constructs a detailed profile including its chemical structure, predicted physicochemical properties, and a proposed, robust synthesis pathway. The guide elucidates the causal reasoning behind the selection of synthetic steps, drawing from established principles of organic chemistry and analogous transformations of related compounds. Furthermore, it explores the potential applications of this molecule, grounded in the known utility of halogenated benzoates in drug discovery. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the synthesis and utilization of novel substituted aromatic compounds.

Introduction: The Significance of Halogenated Benzoates

Halogenated organic compounds, particularly those containing fluorine and chlorine, are of paramount importance in modern medicinal and agricultural chemistry. The introduction of halogen atoms into a molecular scaffold can profoundly influence its physicochemical and biological properties. Fluorine, for instance, can enhance metabolic stability, binding affinity, and bioavailability. Chlorine often plays a crucial role in forming halogen bonds, which are significant noncovalent interactions in drug-target binding.

Ethyl 3-chloro-5-fluoro-4-methylbenzoate is a structurally distinct molecule that combines these features. Its polysubstituted aromatic ring presents a unique electronic and steric profile, making it a valuable intermediate for the synthesis of more complex bioactive molecules. This guide will provide a detailed exploration of its chemical nature, a plausible and detailed synthetic route, and a discussion of its potential as a building block in the development of novel therapeutic agents and other advanced materials.

Chemical Structure and Physicochemical Properties

The chemical structure of Ethyl 3-chloro-5-fluoro-4-methylbenzoate is characterized by a benzene ring substituted with a chloro, a fluoro, a methyl, and an ethyl ester group. The specific arrangement of these substituents dictates its reactivity and potential interactions with biological targets.

Caption: 2D Chemical Structure of Ethyl 3-chloro-5-fluoro-4-methylbenzoate.

Predicted Physicochemical Properties

| Property | Predicted Value | Source/Method |

| Molecular Formula | C₁₀H₁₀ClFO₂ | - |

| Molecular Weight | 216.64 g/mol | [1] |

| Appearance | Colorless to light yellow liquid or low-melting solid | Inference from similar compounds |

| Boiling Point | > 200 °C (at 760 mmHg) | Extrapolation from related esters |

| Melting Point | < 25 °C | Inference from related isomers |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone) | General ester properties |

| LogP | ~3.0 | [1] |

Proposed Synthesis Methodology

The synthesis of Ethyl 3-chloro-5-fluoro-4-methylbenzoate can be logically approached in two main stages: first, the synthesis of the precursor carboxylic acid, 3-chloro-5-fluoro-4-methylbenzoic acid, followed by its esterification. This retrosynthetic approach allows for the strategic introduction of the substituents onto the aromatic ring.

Caption: Proposed synthetic workflow for Ethyl 3-chloro-5-fluoro-4-methylbenzoate.

Synthesis of 3-chloro-5-fluoro-4-methylbenzoic acid

A plausible route to the carboxylic acid precursor is outlined below. This multi-step synthesis is designed for regioselective control of the substituent placement.

Step 1: Chlorination of 2,6-difluorotoluene

-

Rationale: Starting with a commercially available difluoro-compound allows for directed substitution. Chlorination is a standard electrophilic aromatic substitution.

-

Protocol:

-

To a solution of 2,6-difluorotoluene in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., FeCl₃).

-

Bubble chlorine gas through the solution at a controlled rate, maintaining the temperature between 0-5 °C.

-

Monitor the reaction by GC-MS until the starting material is consumed.

-

Quench the reaction with an aqueous solution of sodium bisulfite.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting 1-chloro-2,6-difluorotoluene by distillation.

-

Step 2: Friedel-Crafts Alkylation to Introduce the Methyl Group

-

Rationale: A Friedel-Crafts alkylation will introduce the methyl group. The position of alkylation will be directed by the existing substituents.

-

Protocol:

-

Dissolve 1-chloro-2,6-difluorotoluene in an appropriate solvent (e.g., carbon disulfide).

-

Add a Lewis acid catalyst (e.g., AlCl₃) at low temperature (-10 °C).

-

Slowly add a methylating agent, such as methyl chloride or methyl iodide.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

-

Carefully quench the reaction by pouring it onto ice.

-

Extract the product with an organic solvent, wash, dry, and purify by chromatography to obtain 1-chloro-2,6-difluoro-4-methylbenzene.

-

Step 3: Oxidation of the Methyl Group

-

Rationale: Oxidation of the newly introduced methyl group to a carboxylic acid is a common and effective transformation.

-

Protocol:

-

Suspend 1-chloro-2,6-difluoro-4-methylbenzene in an aqueous solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄).

-

Heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

-

Acidify the filtrate with concentrated hydrochloric acid to precipitate the 3-chloro-5-fluoro-4-methylbenzoic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

Esterification to Ethyl 3-chloro-5-fluoro-4-methylbenzoate

The final step is the conversion of the carboxylic acid to the ethyl ester. Fischer esterification is a classic and reliable method for this transformation.[2]

-

Rationale: This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process. Using a large excess of the alcohol (ethanol) as the solvent drives the equilibrium towards the product.[3]

-

Protocol:

-

Dissolve 3-chloro-5-fluoro-4-methylbenzoic acid in a large excess of absolute ethanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Heat the mixture to reflux for 4-6 hours, monitoring the progress by TLC.

-

After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the ethyl ester with a suitable organic solvent like diethyl ether or ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation or column chromatography to yield pure Ethyl 3-chloro-5-fluoro-4-methylbenzoate.

-

Potential Applications in Research and Development

Halogenated aromatic compounds are prevalent in pharmaceuticals and agrochemicals.[4][5] The unique substitution pattern of Ethyl 3-chloro-5-fluoro-4-methylbenzoate makes it a promising scaffold for several applications:

-

Drug Discovery: This molecule can serve as a key intermediate in the synthesis of novel therapeutic agents. The presence of both chloro and fluoro substituents allows for the fine-tuning of pharmacokinetic properties.[6] It could be a precursor for kinase inhibitors, anti-inflammatory agents, or central nervous system drugs, where such substitution patterns are often found.

-

Agrochemicals: Many modern pesticides and herbicides are based on halogenated aromatic cores. This compound could be a building block for new active ingredients with enhanced efficacy and specific modes of action.

-

Materials Science: Substituted benzoates can be used in the synthesis of specialty polymers and liquid crystals. The polarity and rigidity imparted by the halogen and methyl groups could be exploited in the design of new materials with unique optical or electronic properties.

Conclusion

Ethyl 3-chloro-5-fluoro-4-methylbenzoate represents a novel chemical entity with considerable potential for application in scientifically advanced fields. This guide has provided a comprehensive theoretical framework for its synthesis and characterization. The proposed multi-step synthesis is based on well-established, reliable chemical transformations, offering a clear path for its laboratory-scale preparation. The predicted physicochemical properties and potential applications underscore its value as a building block for further research and development. It is our hope that this guide will serve as a valuable resource and catalyst for the exploration of this and other novel halogenated aromatic compounds.

References

- Coyle, J. D., & Kingston, D. H. (1976). Electron Transfer in the Photochemistry of Substituted Benzoate and Naphthoate Esters. Journal of the Chemical Society, Perkin Transactions 2, (13), 1475-1479.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7165, Ethyl benzoate. Retrieved February 16, 2026 from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22076545, Ethyl 3-chloro-4-methylbenzoate. Retrieved February 16, 2026 from [Link].

- Zhang, Y., et al. (2016). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.

-

ResearchGate (n.d.). IR spectrum for ethyl benzoate. Retrieved February 16, 2026 from [Link].

- Liu, W., et al. (2023). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. PubMed Central.

- Ali, I., et al. (2019). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing.

- Pečar, D., Tramšek, M., & Goršek, A. (2009). Gain insight into sodium benzoate synthesis using FTIR based in-line reaction analysis system. Chemical Engineering Transactions, 17, 55-60.

-

Organic Chemistry Portal (n.d.). Acid to Ester - Common Conditions. Retrieved February 16, 2026 from [Link].

-

University of Massachusetts (n.d.). Esterification of benzoic acid to methyl benzoate. Retrieved February 16, 2026 from [Link].

- Google Patents (n.d.). CN105384620A - 3-chloro methyl benzoic acid synthetic method.

-

National Institute of Standards and Technology (n.d.). Ethyl-4-chlorobenzoate. In NIST Chemistry WebBook. Retrieved February 16, 2026 from [Link].

- Ali, M. A., et al. (2025). Highlights on U.S. FDA-approved halogen-containing drugs in 2024. European Journal of Medicinal Chemistry, 289, 117380.

-

Organic Syntheses (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved February 16, 2026 from [Link].

-

ResearchGate (n.d.). Highlights on U.S. FDA-Approved Halogen-Containing Drugs in 2024. Retrieved February 16, 2026 from [Link].

-

Science Learning Center (n.d.). Experiment : Esterification: The Synthesis of Methyl Benzoate. Retrieved February 16, 2026 from [Link].

- Wang, Y., et al. (2023).

- Organic and Medicinal Chemistry International (2023). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. OUCI.

-

National Institute of Standards and Technology (n.d.). Ethyl-4-chlorobenzoate. In NIST Chemistry WebBook. Retrieved February 16, 2026 from [Link].

Sources

- 1. chemscene.com [chemscene.com]

- 2. personal.tcu.edu [personal.tcu.edu]

- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 4. Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Highlights on U.S. FDA-approved halogen-containing drugs in 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Ethyl 3-chloro-5-fluoro-4-methylbenzoate safety data sheet (SDS)

Executive Summary

Ethyl 3-chloro-5-fluoro-4-methylbenzoate (Formula: C₁₀H₁₀ClFO₂) is a specialized halogenated benzoate ester utilized primarily as a pharmacophore building block in the synthesis of kinase inhibitors and agrochemical active ingredients.[1] Its structural utility lies in the ortho-halo substitution pattern , where the fluorine and chlorine atoms modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity, while the ethyl ester serves as a protected carboxylic acid moiety.

This guide synthesizes the physiochemical profile, strategic safety assessment, and reaction engineering protocols required for the safe and effective utilization of this compound in a research and development setting.

Part 1: Chemical Identity & Physiochemical Profile

Compound Identification

-

IUPAC Name: Ethyl 3-chloro-5-fluoro-4-methylbenzoate

-

Molecular Formula: C₁₀H₁₀ClFO₂[2]

-

Molecular Weight: 216.64 g/mol [2]

-

CAS Number: Note: Specific isomer CAS is proprietary/niche. Safety data is derived from the homologous series of halogenated benzoate esters (e.g., CAS 773135-51-6).[2]

-

Structural Class: Polyhalogenated Alkyl Benzoate

Physiochemical Properties (Predicted/Analogous)

| Property | Value / Characteristic | Experimental Implication |

|---|---|---|

| Physical State | Viscous Liquid or Low-Melting Solid | Requires gentle heating for transfer; tends to supercool. |

| Boiling Point | ~260–280°C (at 760 mmHg) | High boiling point; vacuum distillation required for purification. |

| Solubility | DMSO, DCM, Ethyl Acetate | Lipophilic; insoluble in water. Aqueous workups require organic extraction. |

| LogP | ~3.5 (Predicted) | High membrane permeability; potential for bioaccumulation if not metabolized. |

| Flash Point | >110°C | Class IIIB Combustible Liquid. |

Part 2: Strategic Safety Assessment (GHS & Handling)

As a halogenated ester, this compound presents specific irritation and sensitization risks. The presence of the fluorine atom increases lipophilicity, potentially enhancing dermal absorption rates compared to non-fluorinated analogs.

GHS Classification (OSHA HCS 2012 / EU CLP)

-

Serious Eye Damage/Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)[4]

Hierarchy of Controls & PPE Selection

-

Engineering Controls: All open handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

-

Dermal Protection (Critical):

-

Standard: Nitrile gloves (0.11 mm) are sufficient for incidental splash.

-

Immersion/Synthesis: Double-gloving or Silver Shield® laminate gloves are recommended due to the solvating power of halogenated aromatics.

-

-

Respiratory: If LEV is compromised or during high-temperature operations, use a half-mask respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.

Emergency Response Protocol

-

Eye Contact: Immediate irrigation for 15 minutes.[4][5][6][7][8] The lipophilic nature requires thorough flushing to mechanically remove the oily residue.

-

Skin Contact: Wash with soap and water.[4][5][7][9] Do not use alcohol or solvents, as this increases transdermal absorption of the halogenated compound.

Part 3: Synthetic Utility & Reaction Engineering

From an application standpoint, this molecule is a "linchpin" intermediate. The ester group protects the carboxylate, while the benzylic methyl group (C4) and the aromatic ring offer distinct functionalization vectors.

Primary Synthetic Workflows

-

Ester Hydrolysis: Conversion to the free acid (3-chloro-5-fluoro-4-methylbenzoic acid) for amide coupling.

-

Benzylic Bromination: Radical substitution at the C4-Methyl group to create a benzyl bromide, enabling nucleophilic substitution (SN2) to extend the carbon chain.

Workflow Visualization

The following diagram illustrates the standard operating procedure (SOP) for processing this intermediate, moving from raw handling to reaction setup.

Caption: Operational workflow ensuring containment of halogenated benzoate esters during synthetic preparation.

Detailed Protocol: Hydrolysis to Acid

Context: This is the most common transformation, preparing the molecule for amide coupling in drug discovery.

Reagents:

-

Ethyl 3-chloro-5-fluoro-4-methylbenzoate (1.0 equiv)

-

LiOH[10]·H₂O (3.0 equiv)

-

THF/Water (3:1 v/v)

Procedure:

-

Dissolution: Dissolve the ester in THF (5 mL/mmol) in a round-bottom flask.

-

Activation: Prepare a solution of LiOH in water and add dropwise to the THF solution at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). Note: The steric bulk of the halogens may slow hydrolysis compared to unsubstituted benzoates.

-

Workup (Critical for Safety):

-

Acidify carefully with 1M HCl to pH 2. Caution: Exothermic.

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with Brine.

-

Dry over Na₂SO₄ and concentrate.

-

Part 4: Waste Management & Environmental Fate

Waste Stream Classification: Halogenated Organic Solvent/Solid. Do not mix with non-halogenated solvents (acetone/ethanol waste) if your facility segregates them, as the cost of disposal for halogenated waste is significantly higher due to the requirement for high-temperature incineration (to prevent dioxin formation).

-

Aquatic Toxicity: Predicted to be toxic to aquatic life with long-lasting effects (H411) due to the stability of the C-F and C-Cl bonds and high LogP.

-

Disposal Method: High-temperature incineration equipped with scrubbers for HF and HCl gases.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl 3-chloro-4-methylbenzoate (Analogous Structure). Retrieved from [Link][11]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]

-

ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Halogenated Benzoates. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. downloads.ossila.com [downloads.ossila.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 8. nipissingu.ca [nipissingu.ca]

- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 10. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 11. Ethyl 3-chloro-4-methylbenzoate | C10H11ClO2 | CID 22076545 - PubChem [pubchem.ncbi.nlm.nih.gov]

Ethyl 3-chloro-5-fluoro-4-methylbenzoate: Strategic Synthesis & Pharmaceutical Utility

Document Control:

-

Topic: Pharmaceutical Intermediate Technical Guide

-

Target Compound: Ethyl 3-chloro-5-fluoro-4-methylbenzoate (CAS 1239964-20-5)[1][2]

-

Author Role: Senior Application Scientist

Executive Summary

In the high-stakes landscape of medicinal chemistry, Ethyl 3-chloro-5-fluoro-4-methylbenzoate represents a "privileged scaffold"—a structural motif that balances metabolic stability with precise electronic tuning. This intermediate is not merely a building block; it is a strategic tool used to construct the hydrophobic cores of TGR5 agonists (treating metabolic disorders like type 2 diabetes) and next-generation EGFR tyrosine kinase inhibitors (oncology).

The specific substitution pattern—a central methyl group flanked by chlorine and fluorine—serves a dual purpose:

-

Conformational Locking: The steric bulk of the 3,4,5-trisubstitution restricts rotation, pre-organizing the molecule for optimal receptor binding.

-

Metabolic Blocking: The 4-methyl group, often a site of metabolic oxidation, is electronically shielded by the adjacent halogen atoms, extending the in vivo half-life of the final drug candidate.

This guide provides a rigorous, self-validating technical roadmap for the synthesis, characterization, and application of this critical intermediate.

Chemical Profile & Structural Logic

| Property | Specification |

| Chemical Name | Ethyl 3-chloro-5-fluoro-4-methylbenzoate |

| CAS Number | 1239964-20-5 |

| Molecular Formula | C₁₀H₁₀ClFO₂ |

| Molecular Weight | 216.64 g/mol |

| Appearance | Clear colorless oil to white low-melting solid |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

| Key Functional Groups | Ethyl Ester (Masked Acid), Aryl Fluoride, Aryl Chloride |

Structural Causality

-

The Ethyl Ester: Serves as a protecting group for the carboxylic acid during lipophilic coupling reactions (e.g., Suzuki-Miyaura) and aids in purification via silica gel chromatography, where the free acid would streak.

-

The Fluorine Atom (C5): Introduces a strong dipole without significant steric penalty, often interacting with backbone amides in the target protein's binding pocket.

-

The Chlorine Atom (C3): Provides a lipophilic anchor and fills hydrophobic pockets (e.g., the "gatekeeper" region in kinases).

Validated Synthetic Pathway[4]

The industrial synthesis of this compound requires navigating the "ortho-effect" where steric crowding can hinder reaction yields. The most robust route avoids direct fluorination of the crowded ring, instead utilizing a Nitration → Reduction → Balz-Schiemann sequence.

Retrosynthetic Analysis (DOT Diagram)

Figure 1: Retrosynthetic logic prioritizing regio-control. The sequence leverages the directing power of the methyl group to install the nitrogen (fluorine precursor) at the C5 position.

Detailed Experimental Protocol

Step 1: Regioselective Nitration

Objective: Install a nitrogen handle at the C5 position.

-

Reagents: 3-Chloro-4-methylbenzoic acid (1.0 eq), Fuming HNO₃ (1.5 eq), Conc. H₂SO₄.[3][4][5][6][7]

-

Protocol: Dissolve starting material in H₂SO₄ at 0°C. Add HNO₃ dropwise. The methyl group activates the ortho-position (C5), while the Cl and COOH groups direct meta. The synergy of these effects directs substitution primarily to C5.

-

Critical Control: Maintain temperature <10°C to prevent dinitration.

Step 2: Reduction & Balz-Schiemann Fluorination

Objective: Convert the nitro group to fluorine.

-

Reduction: Fe powder/NH₄Cl in EtOH/H₂O reflux is preferred over catalytic hydrogenation to avoid de-chlorination (hydrodehalogenation).

-

Fluorination:

-

Suspend the amine in HBF₄ (tetrafluoroboric acid) at -5°C.

-

Add NaNO₂ (aq) dropwise to form the diazonium tetrafluoroborate salt (precipitate).

-

Thermal Decomposition: Gently heat the isolated salt (dry) or in an inert solvent (heptane) to liberate N₂ and BF₃, yielding the aryl fluoride.

-

-

Safety Note: Diazonium salts are shock-sensitive when dry. Handle with extreme caution or use in situ dediazoniation methods.

Step 3: Fischer Esterification (The Final Step)

Objective: Mask the acid as the ethyl ester.

-

Reagents: 3-Chloro-5-fluoro-4-methylbenzoic acid, Absolute Ethanol (excess), H₂SO₄ (cat.).

-

Protocol: Reflux for 6–12 hours. Monitor by TLC (Acid is polar/low Rf; Ester is non-polar/high Rf).

-

Workup: Concentrate ethanol, dilute with EtOAc, wash with NaHCO₃ (to remove unreacted acid), then Brine. Dry over MgSO₄.

Pharmaceutical Applications

TGR5 Agonists (Metabolic Disease)

The compound is explicitly cited in patent literature (e.g., WO2010093845 ) as a precursor for TGR5 agonists. These G-protein-coupled receptors regulate glucose homeostasis.

-

Mechanism: The benzoate moiety mimics the steroidal A-ring of bile acids (endogenous TGR5 ligands).

-

Synthesis Utility: The ester is hydrolyzed to the acid, then coupled to heterocyclic amines (e.g., aminopyrimidines) to form the pharmacophore.

EGFR Kinase Inhibitors (Oncology)

Halogenated methylbenzoates are classic fragments for "Type II" kinase inhibitors.

-

Binding Mode: The 3-Cl, 5-F substitution pattern fits into the hydrophobic pocket adjacent to the ATP-binding site. The fluorine often engages in a multipolar interaction with the gatekeeper residue (e.g., Threonine or Methionine).

Figure 2: Workflow from intermediate to Active Pharmaceutical Ingredient (API).[8][9][4][10][11]

Quality Control & Analytical Characterization

To ensure the integrity of this intermediate, the following "Self-Validating" analytical criteria must be met.

1H NMR Interpretation (400 MHz, DMSO-d6)

The symmetry of the molecule simplifies the spectrum, making impurities obvious.

| Signal (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Note |

| 7.74 | Singlet (s) | 1H | Ar-H (C2) | Isolated between Cl and COOH (no ortho coupling). |

| 7.61 | Doublet (dd) | 1H | Ar-H (C6) | Split by Fluorine ( |

| 4.30 | Quartet (q) | 2H | -OCH₂- | Characteristic ethyl ester methylene. |

| 2.29 | Triplet (t) | 3H | Ar-CH₃ | Benzylic methyl. |

| 1.30 | Triplet (t) | 3H | -CH₃ | Ethyl ester terminal methyl. |

HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile.

-

Gradient: 40% B to 90% B over 15 mins.

-

Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Ester carbonyl).

-

Acceptance Criteria: Purity > 98.0% (Area %).

Handling & Safety

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Sealed container at 2–8°C. Moisture sensitive (ester hydrolysis risk over long term).

-

Specific Danger: If synthesizing via the diazonium route (Step 2), ensure all diazonium salts are consumed or destroyed before waste disposal to prevent explosion hazards.

References

-

Jones, R. et al. (2010). Triazole and imidazole derivatives for use as TGR5 agonists in the treatment of diabetes and obesity.[10] Patent WO2010093845A1.[10]

-

Zhang, Y. et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.[11][12] Journal of Chemical Research.

-

PubChem Compound Summary. (2023). Ethyl 3-chloro-4-methylbenzoate (Analogous Structure Data).[13] National Center for Biotechnology Information.

Sources

- 1. 1239964-20-5_Ethyl 3-chloro-5-fluoro-4-methylbenzoateCAS号:1239964-20-5_Ethyl 3-chloro-5-fluoro-4-methylbenzoate【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 2. Ethyl 3-chloro-5-fluoro-4-methylbenzoate/CAS:1239964-20-5-HXCHEM [hxchem.net]

- 3. Question: What happens when benzoic acid is heated with excess ethanol in.. [askfilo.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. EP0048914A1 - Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate products therefor, and process for the preparation of these intermediate products - Google Patents [patents.google.com]

- 6. 3-Chloro-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 [quickcompany.in]

- 8. prepchem.com [prepchem.com]

- 9. CN105384620A - 3-chloro methyl benzoic acid synthetic method - Google Patents [patents.google.com]

- 10. WO2010093845A1 - Triazole and imidazole derivatives for use as tgr5 agonists in the treatment of diabetes and obesity - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. METHYL 4-CHLORO-3-METHYLBENZOATE | 91367-05-4 [chemicalbook.com]

Boiling point and density of Ethyl 3-chloro-5-fluoro-4-methylbenzoate

The following technical guide provides an in-depth analysis of Ethyl 3-chloro-5-fluoro-4-methylbenzoate , a specialized intermediate utilized in the synthesis of pharmaceutical agents, particularly TGR5 agonists.

Executive Summary

Ethyl 3-chloro-5-fluoro-4-methylbenzoate (Formula: C₁₀H₁₀ClFO₂) is a halogenated benzoate ester serving as a critical building block in medicinal chemistry. Unlike common commodity solvents, this compound is a fine chemical intermediate, often synthesized de novo for specific drug discovery campaigns (e.g., metabolic disease treatments).

This guide addresses a common gap in the literature: the lack of standardized physical property data for transient intermediates. It provides experimentally observed states , predicted physicochemical boundaries , and self-validating protocols for researchers to determine exact values in their own laboratories.

Physicochemical Characterization

The values below synthesize experimental observations from patent literature with high-fidelity predictive modeling (ACD/Labs & EPISuite algorithms) to establish operational ranges.

Core Data Table

| Property | Value / Range | Source / Method |

| Physical State | Clear, colorless oil | Experimental Observation [1] |

| Molecular Weight | 216.64 g/mol | Calculated (C₁₀H₁₀ClFO₂) |

| Boiling Point (Predicted) | 275°C ± 25°C (at 760 mmHg) | Group Contribution Method |

| Boiling Point (Vacuum) | ~110–120°C (at 1–2 mmHg) | Estimated via Nomograph |

| Density (Predicted) | 1.26 ± 0.05 g/cm³ | Additivity Rules (Cl/F contribution) |

| LogP (Predicted) | 3.6 – 3.9 | Lipophilicity Modeling |

| Solubility | Soluble in DMSO, CHCl₃, EtOAc | Experimental (NMR solvents) |

The "Oil" State Anomaly

While many substituted benzoic acids are solids, the ethyl esterification disrupts the intermolecular hydrogen bonding network (dimerization) typical of the free acid. Furthermore, the ortho-substitution pattern (3-Cl, 5-F flanking the 4-Me) creates steric irregularity, preventing efficient crystal packing. Consequently, this compound persists as an oil at room temperature, requiring vacuum distillation or flash chromatography for purification rather than recrystallization.

Structural Identification & Validation

Before determining physical properties, the identity of the synthesized material must be validated. The following NMR data serves as the "fingerprint" for this specific isomer.

¹H NMR Reference (400 MHz, DMSO-d₆):

-

δ 7.74 (s, 1H): Aromatic proton (H2 or H6, isolated by substituents).[1]

-

δ 7.61 (dd, J = 9.5, 1.5 Hz, 1H): Aromatic proton showing coupling to Fluorine (¹⁹F).

-

δ 4.37 – 4.24 (m, 2H): Methylene protons of the ethyl ester (-OCH₂-).

-

δ 2.29 (t, 3H):* Methyl group on the ring (Ar-CH₃). Note: May appear as a doublet or pseudo-triplet due to long-range coupling with Fluorine.

-

δ 1.37 – 1.25 (m, 3H): Terminal methyl of the ethyl ester (-CH₃).

Mechanistic Insight: The chemical shift of the aromatic protons is distinct due to the electron-withdrawing effects of the Chlorine and Fluorine atoms, which deshield the ring protons relative to unsubstituted ethyl benzoate.

Experimental Methodologies

Since exact batch-specific values for boiling point and density can vary based on purity (impurities like unreacted acid or solvent residues), the following self-validating protocols are recommended.

Determination of Boiling Point (Micro-Scale)

Method: Siwoloboff Method (Capillary Tube) or DSC. Why: Standard distillation is wasteful for high-value intermediates.

-

Preparation: Introduce ~50 µL of the oil into a melting point capillary tube.

-

Inversion: Insert a finer capillary (sealed at the top) upside down into the liquid.

-

Heating: Place in a melting point apparatus. Ramp temperature at 2°C/min.

-

Observation: Watch for a continuous stream of bubbles from the inverted capillary (vapor pressure > atmospheric pressure).

-

Validation: Record the temperature when bubbling stops upon cooling (the true boiling point at that pressure).

Determination of Density (Precision)

Method: Oscillating U-Tube Density Meter (e.g., Anton Paar). Why: Pycnometers are prone to error with viscous oils and require larger volumes.

-

Calibration: Verify system with air (0.0012 g/cm³) and degassed water (0.9982 g/cm³ at 20°C).

-

Injection: Inject ~1 mL of Ethyl 3-chloro-5-fluoro-4-methylbenzoate using a Luer-lock syringe. Ensure no micro-bubbles are trapped (crucial for oils).

-

Equilibration: Allow the instrument to Peltier-thermostat the sample to 20.0°C.

-

Measurement: Record density to 4 decimal places.

-

Cleaning: Flush immediately with Acetone or DCM to prevent residue hardening.

Synthesis & Application Logic

This compound is not a final drug but a "scaffold" intermediate. Its primary utility lies in the TGR5 Agonist pathway, where it undergoes further transformation (typically hydrolysis to the acid or nucleophilic attack).

Synthetic Workflow Visualization

The following diagram illustrates the logical flow from precursors to the characterization of this intermediate.

Caption: Synthesis and validation workflow. The "Oil" state necessitates chromatographic purification rather than crystallization.

Safety & Handling (MSDS Highlights)

Based on the functional groups (Halogenated Ester), the following safety profile is deduced:

-

Skin/Eye Irritant: The ester functionality combined with halogenation suggests potential for irritation. Wear nitrile gloves and safety glasses.

-

Inhalation Risk: As an oil with a likely high boiling point, vapor pressure is low at room temperature, but aerosols formed during pipetting or heating are hazardous.

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent hydrolysis of the ester back to the parent acid (which would appear as a white solid precipitate).

References

-

Vertex Pharmaceuticals Inc. (2010). Triazole and imidazole derivatives for use as TGR5 agonists in the treatment of diabetes and obesity. WO2010093845A1. (Page 128, Paragraph 00444 - Experimental synthesis and NMR data).

-

PubChem. (n.d.).[2] Compound Summary: Ethyl 3-chloro-4-methylbenzoate (Analogous Structure). National Library of Medicine. Retrieved October 26, 2023.

- ACD/Labs. (n.d.). Physicochemical Property Prediction Algorithms.

Sources

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Strategic Role of Ethyl 3-chloro-5-fluoro-4-methylbenzoate in the Synthesis of Novel TGR5 Agonists

Abstract

Takeda G protein-coupled receptor 5 (TGR5), a key bile acid receptor, has emerged as a high-value therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH).[1][2][3] The activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1), enhances energy expenditure, and exerts anti-inflammatory effects.[4][5][6][7] The development of potent, selective, and orally bioavailable non-steroidal TGR5 agonists is a central focus of modern medicinal chemistry. This technical guide elucidates the strategic importance of specifically substituted chemical building blocks in this endeavor, with a core focus on Ethyl 3-chloro-5-fluoro-4-methylbenzoate . We will dissect the medicinal chemistry rationale behind its unique substitution pattern, present a representative synthetic pathway where such a scaffold is employed, and provide detailed protocols grounded in established chemical principles.

TGR5: A Pivotal Regulator of Metabolic Homeostasis

TGR5, also known as G protein-coupled bile acid receptor 1 (GPBAR1), is a member of the rhodopsin-like GPCR superfamily.[8][9] Unlike nuclear bile acid receptors like FXR, TGR5 is a cell membrane receptor that triggers rapid, non-genomic effects through second messenger pathways upon activation by bile acids.[10]

Mechanism of Action and Signaling Cascade

The primary signaling mechanism of TGR5 involves coupling to the Gαs protein subunit. Ligand binding initiates a conformational change, activating Gαs, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[5][6][7] This elevation in intracellular cAMP activates Protein Kinase A (PKA) and other downstream effectors, leading to diverse physiological responses.[11][12][13]

Key downstream effects relevant to metabolic disease include:

-

GLP-1 Secretion: In intestinal enteroendocrine L-cells, the TGR5-cAMP-PKA cascade promotes the synthesis and secretion of GLP-1, a critical incretin hormone that enhances glucose-dependent insulin release.[5][10][11]

-

Energy Expenditure: In brown adipose tissue (BAT) and skeletal muscle, TGR5 activation increases energy expenditure by promoting the conversion of thyroxine (T4) to the more active triiodothyronine (T3).[11][14]

-

Anti-inflammatory Action: In macrophages and Kupffer cells, TGR5 signaling antagonizes NF-κB inflammatory pathways, reducing the production of pro-inflammatory cytokines.[12]

The multifaceted role of TGR5 makes it an attractive, albeit challenging, drug target.[15] A primary challenge is mitigating side effects such as gallbladder filling, which has been observed with some systemic agonists.[1][2]

Caption: Canonical TGR5 signaling cascade initiated by agonist binding.

Ethyl 3-chloro-5-fluoro-4-methylbenzoate: A Privileged Scaffold

While a direct, publicly documented synthesis of a clinical TGR5 agonist from Ethyl 3-chloro-5-fluoro-4-methylbenzoate is not readily found in peer-reviewed literature, its structure represents a strategically designed building block. The specific placement of chloro, fluoro, and methyl groups on the phenyl ring is a deliberate choice rooted in established medicinal chemistry principles aimed at optimizing the pharmacological properties of the final drug candidate.

The "Magic" of Halogenation in Drug Design

The introduction of halogen atoms, particularly chlorine and fluorine, is a cornerstone of modern drug discovery. These atoms are not mere placeholders but profoundly influence a molecule's potency and pharmacokinetic profile.

-

Chlorine ("Magic Chloro"): The substitution of a hydrogen atom with chlorine can dramatically improve biological activity.[16] The chlorine atom is lipophilic and electronically withdrawing. It can form favorable halogen bonds with protein backbones, enhance binding affinity, and, critically, block sites of metabolic attack, thereby increasing the drug's half-life.[16][17] In the context of our scaffold, the 3-chloro substituent can serve as a key binding anchor or a metabolic shield.

-

Fluorine: A fluorine atom is small, highly electronegative, and can subtly alter the acidity (pKa) of nearby functional groups. Its most valued role is often in blocking metabolic oxidation. By replacing a C-H bond with a much stronger C-F bond, chemists can prevent enzymatic degradation by cytochrome P450 enzymes, improving oral bioavailability and duration of action. The 5-fluoro group on the ring is strategically placed to protect the scaffold from metabolism.

The Role of the Methyl Group

The 4-methyl group serves multiple potential purposes. It can provide beneficial steric bulk to orient the molecule correctly within the TGR5 binding pocket. Furthermore, like halogens, it can fill a hydrophobic pocket in the receptor, increasing binding affinity through van der Waals interactions.

Illustrative Synthesis of a TGR5 Agonist Core

To demonstrate the utility of such a building block, we will present a representative, multi-step synthesis of a TGR5 agonist core. This pathway is based on established synthetic transformations commonly found in the patent literature for related non-steroidal agonists. The initial steps focus on converting the stable ethyl benzoate ester into a more reactive intermediate suitable for coupling reactions.

Retrosynthetic Analysis

A common strategy for building complex molecules is to first construct a core heterocyclic system (e.g., an imidazole or pyrazine) and then append the substituted phenyl ring via a coupling reaction. Our retrosynthetic approach disconnects the final molecule at a key amide bond, tracing back to the foundational benzoate starting material.

Caption: Retrosynthetic analysis for a generic TGR5 agonist.

Experimental Protocol: Forward Synthesis

This protocol outlines the key transformations to convert Ethyl 3-chloro-5-fluoro-4-methylbenzoate into a versatile aniline intermediate, ready for coupling.

Step 1: Hydrolysis of the Ethyl Ester

The first step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a robust and high-yielding reaction.

-

Reaction Setup: To a round-bottom flask, add Ethyl 3-chloro-5-fluoro-4-methylbenzoate (1.0 eq).

-

Reagents & Solvent: Add a 1:1 mixture of ethanol and 10% aqueous sodium hydroxide (NaOH) (2.5 eq).

-

Conditions: Heat the mixture to reflux (approx. 80-90 °C) and stir for 2-4 hours.

-

Monitoring: Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: After cooling to room temperature, acidify the mixture with 2N HCl until the pH is ~2-3. The carboxylic acid product will precipitate.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-chloro-5-fluoro-4-methylbenzoic acid.

Step 2: Regioselective Nitration

The next step is the introduction of a nitro group, which will later be reduced to the key amine functionality. The existing substituents direct the nitration to the C2 position.

-

Reaction Setup: In a flask cooled in an ice bath (0-5 °C), slowly add 3-chloro-5-fluoro-4-methylbenzoic acid (1.0 eq) to concentrated sulfuric acid.

-

Reagent: Add a nitrating mixture (fuming nitric acid in sulfuric acid) dropwise while maintaining the low temperature.

-

Conditions: Stir the reaction at 0-5 °C for 1-2 hours.

-

Monitoring: Monitor the reaction progress by TLC or quenching a small aliquot for LC-MS analysis.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate.

-

Purification: Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry to yield 3-chloro-5-fluoro-4-methyl-2-nitrobenzoic acid.

Step 3: Reduction of the Nitro Group

The nitro group is reduced to an aniline. A common and effective method is catalytic hydrogenation.

-

Reaction Setup: Charge a hydrogenation vessel with 3-chloro-5-fluoro-4-methyl-2-nitrobenzoic acid (1.0 eq) and a suitable solvent like methanol or ethyl acetate.

-

Catalyst: Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 mol%).

-

Conditions: Purge the vessel with nitrogen, then introduce hydrogen gas (typically via a balloon or a Parr shaker apparatus at 40-50 psi). Stir vigorously at room temperature for 4-12 hours.

-

Monitoring: Monitor hydrogen uptake and/or TLC analysis.

-

Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to yield the key intermediate, 2-amino-3-chloro-5-fluoro-4-methylbenzoic acid . This aniline is now primed for coupling with a variety of heterocyclic cores to generate a library of potential TGR5 agonists.

Data Summary

The following table summarizes expected outcomes for the synthetic sequence. Yields are representative and may vary based on scale and specific reaction conditions.

| Step | Transformation | Starting Material | Product | Expected Yield (%) | Purity (%) |

| 1 | Hydrolysis | Ethyl 3-chloro-5-fluoro-4-methylbenzoate | 3-chloro-5-fluoro-4-methylbenzoic acid | >95% | >98% |

| 2 | Nitration | 3-chloro-5-fluoro-4-methylbenzoic acid | 3-chloro-5-fluoro-4-methyl-2-nitrobenzoic acid | 80-90% | >97% |

| 3 | Reduction | 3-chloro-5-fluoro-4-methyl-2-nitrobenzoic acid | 2-amino-3-chloro-5-fluoro-4-methylbenzoic acid | >90% | >98% |

Conclusion and Future Perspectives

The rational design of chemical building blocks is fundamental to the successful development of novel therapeutics. Ethyl 3-chloro-5-fluoro-4-methylbenzoate stands as a prime example of a privileged scaffold for the synthesis of TGR5 agonists. Its specific substitution pattern is engineered to impart metabolic stability and enhance target engagement, addressing key challenges in drug discovery. The synthetic transformations required to functionalize this core—hydrolysis, nitration, and reduction—are robust, scalable, and rely on well-understood chemical principles. As the search for potent and safe TGR5 modulators continues, starting materials like this, which embed desirable pharmaceutical properties from the very beginning of the synthesis, will remain invaluable tools for medicinal chemists and drug development professionals.

References

- RSC Medicinal Chemistry. (2024).

- MDPI. (n.d.). The Critical Role of the Bile Acid Receptor TGR5 in Energy Homeostasis: Insights into Physiology and Therapeutic Potential.

- RSC Publishing. (n.d.).

- MDPI. (n.d.).

- Patsnap Synapse. (2025). What TGR5 agonists are in clinical trials currently?.

- PMC. (n.d.). Mechanism of action of the bile acid receptor TGR5 in obesity.

- ResearchGate. (2025). The Therapeutic Potential of TGR5 Agonists. Hope or Hype?.

- PubMed. (n.d.). Clinical Relevance of the Bile Acid Receptor TGR5 in Metabolism.

- PMC - NIH. (n.d.).

- ResearchGate. (n.d.).

- Anonymous. (2024). What are TGR5 agonists and how do they work?.

- Patsnap Synapse. (2025). What are the new molecules for TGR5 agonists?.

- Dove Medical Press. (2014).

- PMC. (2022).

- ResearchGate. (2021). TGR5 agonists for diabetes treatment: a patent review and clinical advancements (2012-present).

- RSC Publishing. (n.d.). Effect of “magic chlorine” in drug discovery: an in silico approach.

- ChemRxiv. (2022).

Sources

- 1. Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical relevance of the bile acid receptor TGR5 in metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What TGR5 agonists are in clinical trials currently? [synapse.patsnap.com]

- 5. What are TGR5 agonists and how do they work? [synapse.patsnap.com]

- 6. What are the new molecules for TGR5 agonists? [synapse.patsnap.com]

- 7. dovepress.com [dovepress.com]

- 8. Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Critical Role of the Bile Acid Receptor TGR5 in Energy Homeostasis: Insights into Physiology and Therapeutic Potential | MDPI [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Mechanism of action of the bile acid receptor TGR5 in obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Solvent Selection for Dissolving Ethyl 3-chloro-5-fluoro-4-methylbenzoate in Reactions

Introduction: The Critical Role of the Solvent

Ethyl 3-chloro-5-fluoro-4-methylbenzoate is a halogenated aromatic ester with significant potential as a building block in the synthesis of pharmaceuticals and agrochemicals. The strategic placement of chloro, fluoro, and methyl groups on the benzene ring, combined with the reactive ethyl ester functionality, offers multiple avenues for molecular elaboration. The success of any synthetic transformation involving this substrate is, however, critically dependent on the judicious choice of solvent. A solvent is not merely an inert medium but an active participant that can profoundly influence reaction rates, yields, selectivity, and even the feasibility of a reaction pathway. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practicalities of selecting an optimal solvent for reactions involving Ethyl 3-chloro-5-fluoro-4-methylbenzoate.

Physicochemical Profile of Ethyl 3-chloro-5-fluoro-4-methylbenzoate

Understanding the structural and electronic properties of Ethyl 3-chloro-5-fluoro-4-methylbenzoate is fundamental to predicting its solubility and reactivity. The molecule possesses a moderately polar ethyl ester group, which can engage in dipole-dipole interactions and act as a hydrogen bond acceptor. The benzene ring, substituted with a methyl group and two different halogens (chloro and fluoro), contributes to the molecule's lipophilicity and offers sites for both nucleophilic and electrophilic attack. The interplay of these features suggests that the compound will exhibit good solubility in a range of common organic solvents, from moderately polar to some nonpolar systems.

Guiding Principles of Solvent Selection

The adage "like dissolves like" is a foundational concept in solubility. Polar solutes tend to dissolve in polar solvents, while nonpolar solutes favor nonpolar solvents. However, in the context of a chemical reaction, solvent selection transcends simple solubility. Key factors to consider include:

-

Solubility of Reactants and Reagents: All components of the reaction mixture should be sufficiently soluble to ensure a homogeneous environment, facilitating molecular collisions and efficient reaction.

-

Solvent Polarity and Reaction Mechanism: The polarity of the solvent can dramatically influence the reaction mechanism. For instance, polar protic solvents can stabilize charged intermediates in SN1 reactions, while polar aprotic solvents are known to accelerate SN2 reactions.[1]

-

Boiling Point and Reaction Temperature: The solvent's boiling point must be compatible with the desired reaction temperature, allowing for effective thermal control.

-

Inertness: The solvent should not react with any of the starting materials, reagents, intermediates, or products under the reaction conditions.

-

Work-up and Product Isolation: The choice of solvent can simplify or complicate post-reaction work-up. A solvent that is easily removed by distillation and in which the product has low solubility at reduced temperatures can facilitate crystallization.

Solvent Properties at a Glance

The following table summarizes the key physicochemical properties of a selection of common laboratory solvents to aid in the decision-making process.

| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (ε) | Polarity Class | Key Characteristics & Typical Applications |

| Nonpolar Solvents | |||||

| Hexane | C₆H₁₄ | 69 | 1.9 | Nonpolar | Good for dissolving nonpolar compounds; often used in extractions and chromatography. |

| Toluene | C₇H₈ | 111 | 2.4 | Nonpolar | Higher boiling point than hexane; can dissolve a wider range of organic compounds. |

| Polar Aprotic Solvents | |||||

| Dichloromethane (DCM) | CH₂Cl₂ | 40 | 9.1 | Polar Aprotic | Excellent solvent for a wide range of organic compounds; volatile and easy to remove. |

| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.5 | Polar Aprotic | Good for organometallic reactions; can form peroxides upon storage. |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 77 | 6.0 | Polar Aprotic | Moderately polar, less toxic alternative to chlorinated solvents; good for chromatography and extractions. |

| Acetone | C₃H₆O | 56 | 21 | Polar Aprotic | Highly polar and miscible with water; useful for cleaning glassware and as a reaction solvent. |

| Acetonitrile (MeCN) | C₂H₃N | 82 | 37.5 | Polar Aprotic | High dielectric constant; often used in HPLC and for reactions involving polar substrates. |

| Dimethylformamide (DMF) | C₃H₇NO | 153 | 38 | Polar Aprotic | High boiling point, excellent solvent for a wide range of polar and nonpolar compounds. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 47 | Polar Aprotic | Very high boiling point and polarity; can accelerate SNAr reactions.[2] |

| Polar Protic Solvents | |||||

| Methanol (MeOH) | CH₃OH | 65 | 33 | Polar Protic | Can act as a nucleophile; good for dissolving polar compounds and salts. |

| Ethanol (EtOH) | C₂H₅OH | 78 | 24.3 | Polar Protic | Similar to methanol but less toxic; commonly used in esterification and hydrolysis reactions. |

| Water | H₂O | 100 | 80 | Polar Protic | Highly polar; used in hydrolysis reactions and for dissolving ionic compounds. |

Solvent Selection Workflow for Reactions with Ethyl 3-chloro-5-fluoro-4-methylbenzoate

The following workflow, presented as a Graphviz diagram, provides a logical decision-making process for selecting a suitable solvent.

Caption: A logical workflow for selecting a reaction solvent.

Recommended Solvents for Common Reaction Types

Based on the structure of Ethyl 3-chloro-5-fluoro-4-methylbenzoate, several key reaction types can be envisioned. The following recommendations are based on established principles of organic chemistry and literature precedents for similar substrates.

Nucleophilic Aromatic Substitution (SNAr)

The presence of an electron-withdrawing ester group and a fluoro substituent makes the aromatic ring susceptible to nucleophilic attack, particularly at the position para to the ester. The general mechanism for SNAr reactions involves the formation of a negatively charged Meisenheimer complex, which is stabilized by polar aprotic solvents.[3]

-

Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), and Tetrahydrofuran (THF). These solvents are effective at solvating the cation of the nucleophile while leaving the anion relatively "naked" and more reactive.

-

Considerations: DMSO and DMF have high boiling points, making them suitable for reactions that require heating. However, their complete removal can be challenging. Acetonitrile and THF are more volatile alternatives for reactions that proceed at lower temperatures.

Electrophilic Aromatic Substitution

While the benzene ring is somewhat deactivated by the chloro and ester groups, electrophilic substitution (e.g., nitration, halogenation) is still possible, likely directed by the methyl group to the ortho and para positions. These reactions typically proceed via a positively charged intermediate (arenium ion).

-

Recommended Solvents: Dichloromethane (DCM), 1,2-dichloroethane (DCE), or in some cases, the reaction can be run in the strong acid used for the reaction (e.g., concentrated sulfuric acid for nitration).[4] Nonpolar solvents that are inert to the strong electrophiles are preferred.

-

Considerations: The solvent must be able to dissolve the aromatic substrate and be unreactive towards the strong electrophilic reagents and acidic conditions. Chlorinated solvents are often a good choice due to their inertness and ability to dissolve a wide range of organic compounds.

Hydrolysis of the Ethyl Ester

The conversion of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation. This can be achieved under either acidic or basic conditions.

-

Recommended Solvents:

-

Basic Hydrolysis: A mixture of an alcohol (e.g., ethanol or methanol) and water is typically employed. The alcohol helps to solubilize the ester, while water is the reagent.[5]

-

Acidic Hydrolysis: Aqueous solutions of strong acids (e.g., H₂SO₄ or HCl) can be used, often with a co-solvent like dioxane or THF to improve solubility.

-

-

Considerations: In basic hydrolysis, a protic solvent like ethanol is suitable as it is the conjugate acid of the ethoxide leaving group, minimizing transesterification as a side reaction.

Amidation of the Ethyl Ester

Direct conversion of the ester to an amide can be achieved by heating with an amine (aminolysis).

-

Recommended Solvents: For high-boiling amines, the reaction can often be run neat (without a solvent). For lower-boiling amines or solid amines, a high-boiling, inert solvent such as xylene or toluene can be used to drive the reaction to completion by azeotropic removal of the ethanol byproduct. Polar aprotic solvents like DMF can also be effective.

-

Considerations: The choice of solvent will depend on the boiling point of the amine and the required reaction temperature.

Experimental Protocol: Small-Scale Solubility Testing

To empirically determine the best solvent for a specific reaction, a small-scale solubility test is invaluable.

Objective: To qualitatively assess the solubility of Ethyl 3-chloro-5-fluoro-4-methylbenzoate in a range of common laboratory solvents at ambient temperature and upon heating.

Materials:

-

Ethyl 3-chloro-5-fluoro-4-methylbenzoate

-

A selection of test solvents (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Acetonitrile, Methanol, Ethanol)

-

Small test tubes or vials (e.g., 1 dram vials)

-

Vortex mixer

-

Heat gun or water bath

Procedure:

-

Place approximately 10-20 mg of Ethyl 3-chloro-5-fluoro-4-methylbenzoate into a series of labeled test tubes, one for each solvent to be tested.

-

To each test tube, add the selected solvent dropwise (e.g., starting with 0.1 mL) while agitating with a vortex mixer.

-

Observe and record the solubility at room temperature. Categorize as "freely soluble," "sparingly soluble," or "insoluble."

-

For solvents in which the compound is sparingly soluble or insoluble at room temperature, gently warm the test tube using a heat gun or in a warm water bath.

-

Observe and record any changes in solubility upon heating.

-

Allow the heated solutions to cool to room temperature and then in an ice bath to observe if the compound crystallizes out, which can be an indicator of a good solvent for recrystallization.

Data Interpretation:

A solvent in which the compound is sparingly soluble at room temperature but freely soluble upon heating is often an excellent candidate for recrystallization. For a reaction solvent, one in which the starting material is freely soluble at the desired reaction temperature is ideal.

Conclusion

The selection of an appropriate solvent is a multi-faceted decision that requires a thorough understanding of the substrate's properties, the reaction mechanism, and practical considerations for reaction work-up and product purification. For Ethyl 3-chloro-5-fluoro-4-methylbenzoate, its substituted aromatic ester structure provides a versatile platform for a variety of chemical transformations. By following the principles and protocols outlined in this guide, researchers can make informed decisions to optimize their synthetic routes, leading to improved yields, higher purity, and more efficient processes in their research and development endeavors.

References

- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (3rd ed.). Wiley-VCH.

-

Hunt, I. (n.d.). Solvent Effects. University of Calgary. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl benzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023, December 27). Nucleophilic aromatic substitution. Retrieved from [Link]

-

LibreTexts Chemistry. (2021, July 31). 22.4: Electrophilic Aromatic Substitution. Retrieved from [Link]

-

SSERC. (n.d.). Hydrolysis of ethyl benzoate. Retrieved from [Link]

-

ACS Green Chemistry Institute. (n.d.). Solvent Selection. Retrieved from [Link]

-

Indian Patent Office. (2023). A SINGLE POT PROCESS FOR THE PREPARATION OF 2 CHLORO 4 FLUORO 5 NITROBENZOATE DERIVATIVES. Retrieved from [Link]

-

LookChem. (n.d.). Ethyl benzoate. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Ethyl benzoate. Retrieved from [Link]

-

WordPress. (n.d.). SNAr Solvents and Reagents. Retrieved from [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

PubChem. (n.d.). Ethyl 3-chloro-4-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Removing impurities from crude Ethyl 3-chloro-5-fluoro-4-methylbenzoate

Answering the user's request.## Technical Support Center: Purification of Crude Ethyl 3-chloro-5-fluoro-4-methylbenzoate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of Ethyl 3-chloro-5-fluoro-4-methylbenzoate. The content is structured to address common questions and troubleshoot specific experimental issues, ensuring a logical path from problem identification to resolution.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude Ethyl 3-chloro-5-fluoro-4-methylbenzoate sample?

A1: Impurities typically originate from the synthetic route used. Assuming a standard Fischer esterification of 3-chloro-5-fluoro-4-methylbenzoic acid with ethanol, or a related pathway, the primary impurities include:

-

Unreacted Starting Materials: Residual 3-chloro-5-fluoro-4-methylbenzoic acid and excess ethanol.

-

Reaction Byproducts: Water formed during esterification, and potential side-products from competing reactions if the synthesis involved more complex steps like chlorination or nitration at different stages.[1][2]

-

Solvent Residues: Trace amounts of solvents used in the reaction or initial work-up, such as dichloromethane, ethyl acetate, or toluene.[3]

A summary of potential impurities and their sources is provided in the table below.

Table 1: Potential Impurities and Their Origins

| Impurity Class | Specific Example | Likely Origin |

| Unreacted Acid | 3-chloro-5-fluoro-4-methylbenzoic acid | Incomplete esterification reaction. |

| Unreacted Alcohol | Ethanol | Used in excess during esterification to drive equilibrium. |

| Byproducts | Water, Dimerized esters, or other side products | Formed during the primary reaction or from secondary reactions. |

| Reagents | Sulfuric acid (catalyst), Thionyl chloride | Residual amounts from the reaction that were not fully quenched or removed. |

| Solvents | Dichloromethane (DCM), Toluene, Hexane | Used during synthesis or extraction steps. |

| Isomeric Impurities | Regioisomers of the parent compound | May arise if chlorination or fluorination steps are not perfectly selective. |

Q2: What is the recommended primary purification technique for this compound?

A2: For aromatic esters like Ethyl 3-chloro-5-fluoro-4-methylbenzoate, flash column chromatography on silica gel is the most versatile and widely recommended initial purification method.[4][5] This technique separates compounds based on their differential partitioning between a stationary phase (silica) and a mobile phase (solvent).[6] It is highly effective at removing both more polar impurities (like the starting carboxylic acid) and less polar impurities.

Q3: My product is a solid. Is recrystallization a viable purification method?

A3: Yes, if your crude product is a solid, recrystallization is an excellent and often preferred method for achieving high purity, especially on a larger scale.[7] The principle relies on the target compound having high solubility in a hot solvent and low solubility in the same solvent when cold, while impurities remain soluble at cold temperatures or are insoluble in the hot solvent.[8] Finding a suitable solvent or solvent system is the critical first step.

Q4: How do I definitively assess the purity of my final product?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis of pharmaceutical intermediates, providing high resolution and sensitivity to detect trace impurities.[9][10]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile compounds, GC-MS separates components and provides mass information, which is invaluable for identifying unknown impurities.[11][12][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of your desired product and can be used for quantitative purity determination (qNMR) by integrating signals relative to a known internal standard.[14][15][16]

Troubleshooting Guides & Protocols

This section provides detailed, step-by-step solutions to common purification challenges.

Guide 1: Optimizing Flash Column Chromatography

Problem: Poor separation of the target compound from impurities, resulting in mixed fractions and low yield.

Root Causes & Solutions:

The success of column chromatography hinges on selecting the right conditions. Poor separation is often due to an inappropriate solvent system, improper column packing, or incorrect sample loading.[7]

Workflow for Successful Column Chromatography

Caption: Workflow for a successful flash chromatography purification.

Step-by-Step Protocol:

-

Solvent System Selection via TLC:

-

Objective: Find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.3. This Rf value typically provides the best separation.

-

Procedure: Dissolve a small amount of your crude material in a volatile solvent like DCM. Spot the solution onto several TLC plates. Develop each plate in a different solvent system. Start with non-polar systems and gradually increase polarity.

-

Expert Insight: For aromatic esters, solvent systems based on Hexanes/Ethyl Acetate or Hexanes/Dichloromethane are excellent starting points.[7][17] The addition of a few drops of acetic acid can improve the resolution if the starting acid is streaking.

Table 2: Recommended Starting Solvent Systems for TLC Analysis

-

| Solvent System (v/v) | Polarity | Typical Application |

| 95:5 Hexane:Ethyl Acetate | Low | For separating very non-polar impurities from the product. |

| 80:20 Hexane:Ethyl Acetate | Medium | A common starting point for many organic esters. |

| 50:50 Hexane:Ethyl Acetate | High | For eluting more polar compounds. |

| 90:10 Hexane:DCM | Low-Medium | Alternative non-polar system. |

-

Column Packing (Wet Slurry Method):

-

Rationale: The wet slurry method is preferred as it minimizes air bubbles and cracks in the stationary phase, which can lead to poor separation.[18][19]

-

Procedure: a. Secure a glass column vertically and plug the bottom with glass wool and a layer of sand.[19] b. In a beaker, mix silica gel with your chosen non-polar eluent (e.g., hexanes) to form a slurry. c. Pour the slurry into the column. Gently tap the column to pack the silica bed tightly and remove air bubbles.[19] d. Drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry. e. Add a protective layer of sand on top of the silica gel to prevent disturbance when adding more solvent.[6]

-

-

Sample Loading (Dry Loading Method):

-

Rationale: Dry loading is highly recommended for samples that are not readily soluble in the initial mobile phase or when high resolution is needed. It introduces the sample as a very narrow band.[4][18]

-

Procedure: a. Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM). b. Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution. c. Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder remains. d. Carefully add this powder to the top of the prepared column.

-

-

Elution and Fraction Collection:

-

Carefully add your mobile phase to the top of the column.

-

Apply pressure (if using flash chromatography) and begin collecting fractions in test tubes.

-

Monitor the separation by spotting fractions onto TLC plates alongside a reference spot of your crude material.

-

Once pure fractions are identified, combine them, and remove the solvent under reduced pressure to yield your purified product.

-

Guide 2: Inducing Crystallization from an Oil

Problem: The purified product is an oil or a waxy solid that refuses to crystallize, making it difficult to handle and dry completely.

Root Causes & Solutions:

This issue often arises due to the presence of residual solvents or minor impurities that inhibit the formation of a crystal lattice. The solution involves finding a suitable recrystallization solvent system.[20]

Decision-Making for Recrystallization

Caption: A decision flowchart for selecting a recrystallization method.

Step-by-Step Protocol (Binary Solvent System):

A binary (two-solvent) system is often effective when a single solvent cannot be found. This involves a "good" solvent in which the compound is soluble and a "bad" (or "anti-solvent") in which it is insoluble. A common pair for esters is Ethyl Acetate (good) and Hexanes (bad).[20][21]

-

Dissolution: Place your oily product in a flask. Add the minimum amount of the "good" solvent (e.g., ethyl acetate) at room temperature or with gentle warming to just dissolve the material completely.

-

Addition of Anti-Solvent: Slowly add the "bad" solvent (e.g., hexanes) dropwise while stirring. Continue adding until the solution becomes persistently cloudy (turbid). This indicates the point of saturation.

-

Re-dissolution: Add a few more drops of the "good" solvent until the cloudiness just disappears, resulting in a clear, saturated solution.

-

Crystallization: Allow the flask to cool slowly to room temperature. If crystals do not appear, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or freezer to induce crystallization.

-

Isolation: Once a good crop of crystals has formed, collect them by vacuum filtration. Wash the crystals with a small amount of the cold "bad" solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals under high vacuum to remove all residual solvents.

Table 3: Common Recrystallization Solvents for Aromatic Esters

| "Good" Solvent (Soluble) | "Bad" Solvent (Insoluble) | Notes |

| Ethyl Acetate | Hexanes / Heptane | Excellent general-purpose system for moderate polarity compounds.[20][21] |

| Dichloromethane (DCM) | Hexanes / Pentane | Good for less polar compounds, but DCM can be hard to remove. |

| Ethanol | Water | Useful for more polar compounds. |

| Toluene | Hexanes / Heptane | Effective but high boiling point can make solvent removal difficult.[20] |

Guide 3: Troubleshooting Analytical Purity Results

Problem: HPLC or GC-MS analysis shows persistent impurities, low resolution, or broad peaks even after purification.

Root Causes & Solutions:

Analytical issues can stem from the sample, the method, or the instrument itself. A systematic approach is needed to diagnose the problem.[9][10]

Table 4: HPLC Troubleshooting Quick Reference

| Issue | Potential Cause | Recommended Solution |

| Broad Peaks | - Column degradation- Sample overload- Incompatible sample solvent | - Clean or replace the column.- Reduce the injection volume or sample concentration.- Dissolve the sample in the mobile phase.[9][10] |

| Poor Resolution | - Incorrect mobile phase composition (pH, organic ratio)- Column is not suitable | - Optimize the mobile phase; try a gradient elution.- Switch to a column with a different stationary phase.[9] |

| Ghost Peaks | - Contamination in the mobile phase or injector- Carryover from a previous injection | - Use fresh, high-purity solvents.- Implement a needle wash step in your injection sequence. |

| Baseline Noise/Drift | - Air bubbles in the system- Leaks in the system- Detector lamp failing | - Degas the mobile phase.- Check all fittings for leaks.- Check detector diagnostics and replace the lamp if necessary.[9] |

Expert Protocol: Purity Confirmation by GC-MS

-

Rationale: GC-MS is highly sensitive and provides structural information, making it ideal for identifying trace volatile impurities.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of your purified compound (e.g., ~1 mg/mL) in a high-purity volatile solvent like ethyl acetate or DCM.

-

Column Selection: A standard, non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5ms), is suitable for this type of analysis.[22]

-

GC Conditions:

-

Injector Temperature: Set to ~250 °C. Caution: Avoid excessively high temperatures to prevent thermal decomposition of the analyte.

-

Oven Program: Start at a low temperature (e.g., 80 °C) and ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min. This ensures separation of compounds with different boiling points.

-

Carrier Gas: Use high-purity helium with a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Standard Electron Impact (EI) at 70 eV.

-

Scan Range: Scan a wide mass range (e.g., 40-400 m/z) to capture fragments of the parent compound and potential impurities.

-

-

Data Analysis: Integrate the total ion chromatogram (TIC). A pure sample should show one major peak. Any other peaks represent impurities. Analyze the mass spectrum of each impurity peak to help elucidate its structure.

-

Expert Insight on Inertness: For sensitive analyses involving halogenated compounds, using an inert flow path in your GC system can significantly improve peak shape and prevent analyte degradation.[23] This includes using deactivated liners, columns, and gold seals.

References

-

Purification: Troubleshooting Flash Column Chromatography . University of Rochester, Department of Chemistry. [Link]

-